1-[(3-Chlorophenyl)sulfonyl]-4-(2-furoyl)piperazine
Description
Properties
IUPAC Name |
[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c16-12-3-1-4-13(11-12)23(20,21)18-8-6-17(7-9-18)15(19)14-5-2-10-22-14/h1-5,10-11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSVZIKAOKTUQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196493 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Cyclization of Bis(2-chloroethyl)methylamine Hydrochloride
Diethanolamine undergoes chlorination with thionyl chloride in chloroform at 40–50°C to form bis(2-chloroethyl)methylamine hydrochloride. This intermediate reacts with 3-chloroaniline in refluxing xylene (140–145°C) for 24 hours, catalyzed by p-toluenesulfonic acid.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Xylene |
| Temperature | 140–145°C (reflux) |
| Catalyst | p-Toluenesulfonic acid |
| Yield | 84.6% |
The crude product is crystallized at 0–5°C, washed with chilled xylene and acetone, and dried under reduced pressure to yield white crystals (mp 218–220°C).
Sulfonylation: Installation of the 3-Chlorophenylsulfonyl Group
The intermediate 1-(3-chlorophenyl)piperazine undergoes sulfonylation with 3-chlorobenzenesulfonyl chloride. While direct literature on this specific reaction is limited, analogous procedures for 3,4-dichlorophenylsulfonyl derivatives provide a validated framework:
Sulfonylation Protocol
1-(3-Chlorophenyl)piperazine (1 equiv) reacts with 3-chlorobenzenesulfonyl chloride (1.2 equiv) in dichloromethane at 0–5°C. Triethylamine (2.5 equiv) is added dropwise to scavenge HCl. After stirring for 12–18 hours at room temperature, the mixture is washed with water, and the organic layer is dried over Na₂SO₄.
Optimization Data:
| Variable | Impact on Yield |
|---|---|
| Solvent | CH₂Cl₂ > THF > Acetone |
| Temperature | 0–25°C optimal |
| Equivalents of Sulfonyl Chloride | 1.2 equiv maximizes yield |
Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) affords 1-(3-chlorophenyl)sulfonylpiperazine as a white solid (72–78% yield).
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 65:35, 1.0 mL/min) shows a single peak at tR = 6.72 min with 95.8% purity.
Challenges and Optimization Opportunities
- Sulfonyl Chloride Stability: 3-Chlorobenzenesulfonyl chloride is moisture-sensitive; reactions must be conducted under anhydrous conditions.
- Byproduct Formation: Over-acylation can occur if excess 2-furoyl chloride is used (>1.2 equiv), necessitating precise stoichiometric control.
- Crystallization Issues: The final product exhibits polymorphism; ethanol/water mixtures (4:1) produce the most thermodynamically stable form.
Chemical Reactions Analysis
1-[(3-Chlorophenyl)sulfonyl]-4-(2-furoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl ring, where nucleophiles replace the chlorine atom.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonyl and furoyl groups.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
Biological Activities
1-[(3-Chlorophenyl)sulfonyl]-4-(2-furoyl)piperazine exhibits several important biological activities:
- Anti-inflammatory Activity : The compound has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This mechanism is particularly valuable in treating conditions such as arthritis and other inflammatory diseases .
- Antibacterial Activity : In vitro studies have shown that this compound possesses moderate to strong antibacterial effects against various bacterial strains, including Salmonella typhi and Bacillus subtilis. This suggests its potential as a therapeutic agent for bacterial infections.
- Anticancer Potential : Preliminary studies indicate that this compound may inhibit cancer cell proliferation, particularly through mechanisms involving apoptosis induction and cell cycle arrest. This opens avenues for its use in cancer therapy .
Case Studies
Several studies have explored the applications of this compound:
- Anti-inflammatory Effects in Animal Models : A study demonstrated that administration of the compound significantly reduced inflammation markers in rats subjected to induced arthritis. The results indicated a reduction in swelling and pain, highlighting its potential as an anti-inflammatory agent .
- Antibacterial Efficacy Testing : In another study, the compound was tested against multiple strains of bacteria. Results showed a clear inhibition zone around bacterial colonies exposed to varying concentrations of the compound, confirming its antibacterial activity.
- Cancer Cell Line Studies : Research involving human cancer cell lines indicated that treatment with this compound resulted in decreased cell viability and increased apoptosis rates compared to untreated controls. This suggests potential for further development as an anticancer agent .
Mechanism of Action
The mechanism of action of 1-[(3-Chlorophenyl)sulfonyl]-4-(2-furoyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, while the furoyl group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-[(3-Chlorophenyl)sulfonyl]-4-(2-furoyl)piperazine can be compared with other similar compounds, such as:
1-[(3-Chlorophenyl)sulfonyl]-4-(2-thienyl)piperazine: This compound has a thiophene ring instead of a furan ring, which can affect its electronic properties and reactivity.
1-[(3-Bromophenyl)sulfonyl]-4-(2-furoyl)piperazine: The presence of a bromine atom instead of chlorine can influence the compound’s reactivity and interactions with biological targets.
1-[(3-Chlorophenyl)sulfonyl]-4-(2-pyrroyl)piperazine: The pyrrole ring in this compound can lead to different hydrogen bonding interactions compared to the furan ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-[(3-Chlorophenyl)sulfonyl]-4-(2-furoyl)piperazine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a piperazine core, which is known for its diverse biological properties, and incorporates functional groups that may enhance its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Piperazine Core : A six-membered ring containing two nitrogen atoms.
- Chlorophenyl Group : Contributes to lipophilicity and potential receptor interactions.
- Furoyl Group : Enhances the compound's reactivity and may influence its pharmacological profile.
- Sulfonyl Moiety : Known for its role in enzyme inhibition and antibacterial activity.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. Research indicates that compounds with similar structures can inhibit cholinesterase enzymes, which are crucial in neurotransmission processes. The inhibition of these enzymes may lead to increased levels of acetylcholine, potentially benefiting conditions such as Alzheimer's disease .
Antimicrobial Activity
Studies have shown that piperazine derivatives exhibit significant antimicrobial properties. The sulfonamide group in this compound is particularly noteworthy for its antibacterial activity. In vitro tests have demonstrated that related compounds can effectively inhibit the growth of various bacterial strains, including resistant strains .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 µg/mL |
| Similar Piperazine Derivative | Escherichia coli | 100 µg/mL |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for therapeutic applications in neurodegenerative diseases and gastric disorders .
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| Acetylcholinesterase | Competitive | 45 nM |
| Urease | Non-competitive | 60 nM |
Case Studies
Several studies have highlighted the efficacy of piperazine derivatives in treating various conditions:
- Neurodegenerative Diseases : A study focused on the inhibition of AChE by piperazine derivatives showed promise in enhancing cognitive function in animal models .
- Antibacterial Applications : Research demonstrated that compounds similar to this compound exhibited potent antibacterial activity against multi-drug resistant strains, suggesting their potential use in treating infections where conventional antibiotics fail .
Q & A
Q. What are the recommended synthetic routes for 1-[(3-Chlorophenyl)sulfonyl]-4-(2-furoyl)piperazine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of arylpiperazine derivatives typically involves nucleophilic substitution or coupling reactions. For the sulfonyl moiety, chlorosulfonation of the 3-chlorophenyl precursor followed by reaction with piperazine is a common approach. The furoyl group can be introduced via acylation using 2-furoyl chloride under inert conditions. Optimization includes:
- pH Control : Acidic conditions (pH 4–6) improve sulfonation efficiency .
- Catalyst Use : Triethylamine or DMAP enhances acylation yields .
- Temperature : Reactions at 60–80°C reduce side-product formation .
Critical Step : Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.
Q. What characterization techniques are critical for confirming the structural integrity of this compound, particularly the sulfonyl and furoyl moieties?
Methodological Answer:
Q. How does the presence of the 3-chlorophenylsulfonyl group influence the compound's physicochemical properties, such as solubility and stability?
Methodological Answer:
- Solubility : The sulfonyl group increases polarity, enhancing aqueous solubility (~2.5 mg/mL in PBS pH 7.4) but reduces lipid membrane permeability (logP ~1.8) .
- Stability : The electron-withdrawing chlorine atom stabilizes the sulfonyl group against hydrolysis. Accelerated stability testing (40°C/75% RH) shows <5% degradation over 30 days .
- Crystallinity : XRPD analysis reveals polymorphic forms; Form I (melting point 145–148°C) is preferred for formulation .
Advanced Research Questions
Q. What computational modeling approaches are recommended to predict the binding affinity of this compound to serotonin receptors (e.g., 5-HT1A), given the conformational flexibility of the arylpiperazine system?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model the arylpiperazine’s coplanar vs. perpendicular conformations relative to the piperazine ring. The 3-chlorophenyl group may favor 5-HT1A binding (ΔG ~-9.2 kcal/mol) .
- MD Simulations : AMBER or GROMACS for 100-ns trajectories to assess stability of receptor-ligand complexes .
- QSAR Models : Train models on datasets of known 5-HT1A agonists (e.g., buspirone analogs) to predict EC₅₀ values .
Q. How can researchers resolve contradictions between in vitro antiplatelet activity data and in vivo toxicity profiles observed in modified piperazine derivatives?
Methodological Answer:
- Toxicity Mitigation : Beta-cyclodextrin inclusion complexes reduce hepatic toxicity (LD₅₀ increases from 150 mg/kg to 450 mg/kg in rodents) while maintaining antiplatelet IC₅₀ of 12 µM .
- Dose Optimization : Pharmacokinetic modeling (e.g., NONMEM) adjusts dosing regimens to maintain plasma concentrations below toxic thresholds (Cmax < 1.2 µg/mL) .
- Metabolite Profiling : LC-MS/MS identifies toxic metabolites (e.g., sulfone derivatives); structural blocking at C4 position reduces bioactivation .
Q. What strategies are effective in enhancing the metabolic stability of this compound while maintaining its pharmacological activity, particularly regarding hepatic CYP450 interactions?
Methodological Answer:
- CYP Inhibition Screening : Liver microsome assays (human/rat) identify CYP3A4 as the primary metabolizer. Fluorine substitution at the para position of the phenyl ring reduces CYP affinity .
- Prodrug Design : Phosphate ester prodrugs improve oral bioavailability (AUC increased by 3.5×) and bypass first-pass metabolism .
- Isotope Labeling : Deuterium at metabolically vulnerable sites (e.g., benzylic positions) extends half-life from 2.1 h to 4.8 h .
Q. How does the stereochemical configuration of the furoyl substituent impact the compound's biological activity, and what chiral resolution methods are recommended?
Methodological Answer:
- Enantiomer Activity : (R)-enantiomer shows 10× higher 5-HT1A affinity (Ki = 8 nM) vs. (S)-enantiomer (Ki = 80 nM) .
- Resolution Techniques :
Q. What experimental evidence exists for off-target effects of this compound on adrenergic or dopaminergic systems, and how should this inform lead optimization?
Methodological Answer:
- Receptor Profiling : Radioligand binding assays reveal moderate α1-adrenergic affinity (Ki = 340 nM) and negligible D2 dopaminergic activity (Ki > 10 µM) .
- Functional Assays : Ex vivo vasoconstriction models show α1-mediated effects at 10 µM; structural truncation of the furoyl group reduces off-target activity by 70% .
- In Silico Filters : PAINS screening removes pan-assay interference motifs (e.g., Michael acceptors) early in optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
